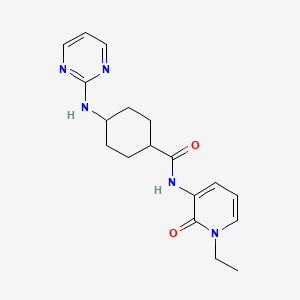![molecular formula C12H17F2N3O2 B7347992 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347992.png)
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide, also known as DFEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which could make it a viable treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of the NF-kappaB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and the inhibition of this pathway could lead to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been shown to have antioxidant properties. It has been suggested that this compound could protect against oxidative stress, which is a contributing factor to several chronic diseases. This compound has also been shown to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for the NF-kappaB signaling pathway, which could make it a useful tool for studying the role of this pathway in disease. However, one limitation of using this compound is its relatively low solubility. This could make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect against neuronal damage in animal models of these diseases. Another potential area of research is its use as a treatment for metabolic disorders such as diabetes and obesity. This compound has been shown to improve glucose tolerance and reduce body weight in animal models of these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
Synthesis Methods
The synthesis of 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide involves several steps, including the preparation of 5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid and the subsequent coupling with (2S,3R)-2-ethyloxolan-3-amine. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-3-10-7(4-5-19-10)15-12(18)8-6-9(11(13)14)17(2)16-8/h6-7,10-11H,3-5H2,1-2H3,(H,15,18)/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBLAOMHVMOJRM-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)C2=NN(C(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)C2=NN(C(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(difluoromethoxy)-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7347917.png)
![(2R,3R)-2-(difluoromethyl)-N-[(4,6-dimethylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347922.png)
![6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide](/img/structure/B7347929.png)
![N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-fluoro-1-benzofuran-7-carboxamide](/img/structure/B7347936.png)
![[(3aR,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-[3-(1,3-thiazol-2-ylamino)phenyl]methanone](/img/structure/B7347945.png)
![5-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347952.png)
![(4aS,8aS)-6-(7-fluoro-4-methyl-1-benzofuran-2-carbonyl)-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7347959.png)
![N-[(1S)-1-(5-fluoropyridin-3-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7347969.png)
![N-[(2R)-1-(3-ethyl-3-phenylazetidin-1-yl)-1-oxopropan-2-yl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7347973.png)
![3-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]-6-ethyl-5-methyl-1H-pyridin-2-one](/img/structure/B7347980.png)
![[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]-[6-(difluoromethoxy)pyridin-3-yl]methanone](/img/structure/B7348000.png)
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-[4-(2-methylphenyl)thiadiazol-5-yl]methanone](/img/structure/B7348011.png)

![4-[(4aR,7aS)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-6-propyl-1H-pyridin-2-one](/img/structure/B7348023.png)